![molecular formula C23H22N4OS B6551630 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1040678-46-3](/img/structure/B6551630.png)
2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.15143251 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazolo[1,5-a]pyrazine core and a sulfanyl group, suggest various pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by:
- Molecular Formula : C23H24N4OS
- Molecular Weight : Approximately 420.5 g/mol
- Functional Groups : Pyrazolo[1,5-a]pyrazine core, sulfanyl group, and acetamide moiety.
The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antitumor | Potential inhibition of cancer cell lines through modulation of signaling pathways. |
Anti-inflammatory | May reduce inflammation markers based on structural analogs. |
Antimicrobial | Related compounds show activity against various pathogens. |
Case Studies and Research Findings
Research into structurally similar pyrazole derivatives has provided insights into the potential efficacy of this compound:
- Antitumor Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit cancer cell growth, showing promising results against multiple cancer types . The specific interactions with tumor markers suggest that this compound may exhibit similar properties.
- Anti-inflammatory Research : Studies on related compounds indicate that they can effectively reduce inflammation in vitro and in vivo. For example, pyrazole derivatives have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis .
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess such activities.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-17-8-10-18(11-9-17)20-14-21-23(24-12-13-27(21)26-20)29-15-22(28)25-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKUSBFBMOBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.